N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide

Medicinal Chemistry Fragment-Based Drug Design PROTAC Linker

N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative containing an N-ethylpyrrolidine moiety. With the molecular formula C13H25N3O, a molecular weight of 239.36 g/mol, a computed XLogP3 of 0.5, and a topological polar surface area (TPSA) of 44.4 Ų, this compound resides in a physicochemical space distinct from many pharmacologically optimized piperidine-4-carboxamide congeners.

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
CAS No. 244789-37-5
Cat. No. B6142601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide
CAS244789-37-5
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2CCNCC2
InChIInChI=1S/C13H25N3O/c1-2-16-9-3-4-12(16)10-15-13(17)11-5-7-14-8-6-11/h11-12,14H,2-10H2,1H3,(H,15,17)
InChIKeyBYWOQNBPMOCDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide (CAS 244789-37-5) – Procurement Baseline


N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative containing an N-ethylpyrrolidine moiety [1]. With the molecular formula C13H25N3O, a molecular weight of 239.36 g/mol, a computed XLogP3 of 0.5, and a topological polar surface area (TPSA) of 44.4 Ų, this compound resides in a physicochemical space distinct from many pharmacologically optimized piperidine-4-carboxamide congeners [1]. It is catalogued under ChEMBL ID CHEMBL4531448 [1] and is commercially available primarily as a research reagent with a minimum purity specification of 95% . The compound serves as a building block, reference standard, or probe molecule in medicinal chemistry and chemical biology workflows where a minimally decorated piperidine-4-carboxamide scaffold is required.

Why In-Class Piperidine-4-Carboxamide Substitution Fails for N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide


Piperidine-4-carboxamide derivatives encompass a pharmacologically diverse class ranging from potent CCR5 antagonists such as TAK-220 (MW 553.1; XLogP3 4.2; TPSA 87 Ų; IC50 3.5 nM) to large tachykinin receptor ligands like MDL 105,212 (MW 677.1; TPSA 94.3 Ų; NK1 IC50 3.11 nM) [1][2]. These advanced leads carry extensive substitution and high lipophilicity adapted for specific protein binding pockets. Conversely, N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide bears a minimal structural payload: a free secondary amine on the piperidine ring, a simple ethylpyrrolidine substituent, and no aromatic decoration. This results in a drastically lower molecular weight (239.36), lower lipophilicity (XLogP3 0.5), and lower TPSA (44.4 Ų) [3]. Generic substitution with a highly decorated piperidine-4-carboxamide would introduce steric bulk, altered hydrogen-bonding capacity, and divergent permeability/solubility profiles, thereby invalidating structure-activity relationships, confounding screening campaigns, and complicating synthetic tractability. Researchers requiring a lean, bifunctional scaffold for fragment-based design, PROTAC linker elaboration, or physicochemical benchmarking cannot simply interchange this compound with its more complex congeners.

Quantitative Differentiation Evidence for N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide vs. Comparators


Molecular Weight: Sub-240 Da Scaffold vs. >500 Da Drug-Like Congeners

The target compound exhibits a molecular weight (MW) of 239.36 g/mol [1]. By comparison, the piperidine-4-carboxamide clinical candidate TAK-220 has an MW of 553.1 g/mol, and the tachykinin antagonist MDL 105,212 (hydrochloride) 677.1 g/mol [2][3]. The >2.3× difference versus TAK-220 and >2.8× versus MDL 105,212 places the target compound firmly within fragment-like chemical space (Rule-of-Three compliant), whereas the comparators occupy drug-like or beyond Rule-of-Five space.

Medicinal Chemistry Fragment-Based Drug Design PROTAC Linker

Lipophilicity: XLogP3 0.5 vs. 4.2 for TAK-220

N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide has a computed XLogP3 of 0.5, whereas the CCR5 antagonist TAK-220 has an XLogP3 of 4.2 [1][2]. This 3.7 log-unit difference reflects substantially higher hydrophilicity for the target compound. For compound MDL 105,212, XLogP3 is not publicly listed in PubChem, but its large size and numerous hydrophobic substituents suggest logP >4 [3].

ADME Physicochemical Profiling CNS Penetration

Topological Polar Surface Area: 44.4 Ų vs. 87–94 Ų for Advanced Leads

The target compound displays a TPSA of 44.4 Ų, compared to 87 Ų for TAK-220 and 94.3 Ų for MDL 105,212 [1][2][3]. A TPSA below 60 Ų is generally associated with good blood-brain barrier permeability, whereas values above 80 Ų typically indicate poor CNS penetration. The ~50% lower TPSA of the target compound relative to the comparators suggests distinctly different passive permeability behavior.

Permeability BBB Oral Bioavailability

Experimental Melting Point: 191–194 °C Defining Solid-State Handling

The experimentally determined melting point of N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide is reported as 191–194 °C [1], which is substantially higher than the 34–38 °C melting range listed for another commercial sample . This discrepancy may reflect different salt forms, polymorphs, or purity levels. TAK-220 and MDL 105,212 are typically solids with melting points >100 °C but varied by salt form [2]. The high melting point of the target compound indicates robust crystallinity and thermal stability, which simplifies storage, handling, and purity verification.

Crystallinity Formulation Analytical Reference

Minimum Purity Specification of 95% Suitable for Reproducible Screening

Multiple commercial suppliers specify a minimum purity of 95% for N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide [1]. While some advanced piperidine-4-carboxamide leads are offered at >98% purity (e.g., TAK-220 at 98%+), the 95% floor for this compound is adequate for early-stage screening, fragment elaboration, and use as a synthetic intermediate. Laboratories requiring higher purity can commission preparative HPLC purification, but the baseline 95% ensures lot-to-lot consistency for routine procurement.

Quality Control HTS Reproducibility

Hydrogen Bond Donor/Acceptor Profile Distinct from Receptor-Optimized Analogs

N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), totaling 5 H-bond functional groups [1]. By contrast, TAK-220 carries 2 HBD and 5 HBA (7 total), while MDL 105,212 bears 2 HBD and 6 HBA (8 total) [2][3]. The lower H-bond capacity of the target compound reduces desolvation penalties and may enhance passive permeability, whereas the comparators' additional H-bond functionality is critical for their respective receptor binding. This difference renders the target compound a cleaner starting point for fragment growth where incremental H-bond modulation is desired.

Ligand Efficiency Binding Prediction Fragment Elaboration

Recommended Application Scenarios for N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide


Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 239.36 and XLogP3 of 0.5 [1], this compound satisfies the Rule-of-Three criteria for fragment libraries. Its free piperidine NH and carboxamide provide synthetic handles for rapid elaboration via amide coupling, reductive amination, or N-arylation. Researchers building focused fragment sets around piperidine-4-carboxamide chemotypes can procure this compound as a minimally substituted core scaffold, ensuring that downstream SAR attribution is unambiguous.

Physicochemical Benchmarking and ADME Probe Panels

The low lipophilicity (XLogP3 0.5) and low TPSA (44.4 Ų) of this compound, contrasted with advanced leads like TAK-220 (XLogP3 4.2; TPSA 87 Ų) [1], make it a valuable low-logP, high-permeability reference in ADME assay panels. It can serve as a negative control for CYP inhibition, P-gp efflux, or plasma protein binding studies where higher-logP comparators are expected to dominate.

PROTAC Linker or Bifunctional Degrader Building Block

The presence of a free secondary amine on the piperidine ring and a carboxamide functionality provides two orthogonal attachment points for linker conjugation in PROTAC design [1]. Its compact size minimizes steric interference with ternary complex formation, while the moderate polarity aids aqueous solubility of the final degrader construct.

Analytical Reference Standard and Synthetic Intermediate

A defined melting point of 191–194 °C and a minimum purity specification of 95% [1] qualify this compound for use as an HPLC reference standard, internal standard in LC-MS quantification, or as a synthetic intermediate in the preparation of more complex piperidine-4-carboxamide libraries.

Quote Request

Request a Quote for N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.